N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-beta-alanine
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Overview
Description
3-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)PROPANOIC ACID is a complex organic compound featuring a chromen-7-yl moiety
Preparation Methods
The synthesis of 3-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)PROPANOIC ACID typically involves a multi-step process. One common method includes the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, activated by N,N′-carbonyldiimidazole . The product is then modified with cationic carboxylic acid, such as 3-carboxypropyltrimethylammonium chloride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Esterification: The initial synthesis involves esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Substitution Reactions: The chromen-7-yl moiety can participate in substitution reactions, particularly O-sulfonylation.
Photodimerization: The chromene moieties exhibit light-triggered photodimerization, which can be studied using UV-Vis spectroscopy.
Common reagents include N,N′-carbonyldiimidazole for activation and triethylamine for O-sulfonylation . Major products from these reactions include various esters and sulfonates.
Scientific Research Applications
3-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)PROPANOIC ACID has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its chromen-7-yl moiety. The light-triggered photodimerization of the chromene moieties can alter the properties of the compound, making it useful in smart material design . The molecular targets and pathways involved include interactions with light-sensitive polymers and biological processes like photosynthesis and photomovement .
Comparison with Similar Compounds
Similar compounds include:
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its efficient synthesis and potential anticancer properties.
3-methyl-2-oxo-2H-chromen-7-yl propionate: Used in various chemical reactions and known for its structural properties.
(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another derivative with similar photoactive properties.
These compounds share the chromen-7-yl moiety but differ in their specific functional groups and applications, highlighting the unique properties of 3-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)PROPANOIC ACID.
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c1-10-7-17(24)27-14-8-12(3-4-13(10)14)26-9-15(21)20-11(2)18(25)19-6-5-16(22)23/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,19,25)(H,20,21)(H,22,23)/t11-/m0/s1 |
InChI Key |
BBGJYUQTRNICGI-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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